N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N′-(2-fluoro-5-methylphenyl)urea, also known as ABT-869, is a synthetically derived, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. [] It is classified as an anti-cancer agent due to its potent inhibition of tumor growth in preclinical animal models and early clinical trials. [, ] ABT-869's primary mechanism of action involves inhibiting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), both of which play crucial roles in angiogenesis and tumor growth. [, ]
ABT-869 functions as a multi-targeted RTK inhibitor, specifically targeting VEGFRs and PDGFRs. [, ] These receptors play critical roles in angiogenesis, the formation of new blood vessels from pre-existing ones. By inhibiting these receptors, ABT-869 disrupts tumor vascularization, hindering nutrient and oxygen supply to the tumor, ultimately leading to tumor growth inhibition. []
The primary application of ABT-869, based on the available research, is as a potential anti-cancer agent. [, ] Its ability to inhibit tumor growth in preclinical animal models and early clinical trials makes it a promising candidate for further investigation. [, ]
Furthermore, ABT-869 has been explored as a potential therapeutic agent for ocular diseases characterized by neovascularization and enhanced vascular permeability. [] This application stems from its ability to inhibit VEGF receptors, which are implicated in the pathogenesis of these conditions.
CAS No.: 684-93-5
CAS No.: 1345-05-7
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8